molecular formula C16H21NO3S B2510712 (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2321338-19-4

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2510712
CAS No.: 2321338-19-4
M. Wt: 307.41
InChI Key: ZTYKKCMQFJTTDY-MDZDMXLPSA-N
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Description

(1R,5S)-3-Methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid azabicyclo[3.2.1]octane core. Key structural attributes include:

  • 3-Methoxy group: Enhances hydrophobicity and influences electronic properties via electron-donating effects.
  • GP1/GP4 methods: Sulfonylation of azabicyclo[3.2.1]octane intermediates with sulfonyl chlorides in dry THF or EtOH .
  • Analytical characterization: NMR, UPLC-MS, and HRMS are standard for confirming purity and structure .

Properties

IUPAC Name

3-methoxy-8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-20-16-11-14-7-8-15(12-16)17(14)21(18,19)10-9-13-5-3-2-4-6-13/h2-6,9-10,14-16H,7-8,11-12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYKKCMQFJTTDY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the methoxy and styrylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and styrylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Diversity at the 3-Position

Compound Name 3-Substituent Key Features Molecular Weight (g/mol) References
Target Compound Methoxy Electron-donating, moderate hydrophobicity ~337.4 (estimated) N/A
(1R,3r,5S)-3-(4-Hexylphenoxy)-... () 4-Hexylphenoxy Long alkyl chain increases lipophilicity; potential CNS penetration 447.6
(1R,3r,5S)-3-((5-Methylpyrazin-2-yl)oxy)-... () 5-Methylpyrazinyloxy Heteroaromatic group may enhance hydrogen bonding 389.4
3-Diphenylmethoxytropane mesylate () Diphenylmethoxy Bulky aromatic groups; high steric hindrance 399.5
Methyl 3-(4-fluorophenyl)-... () 4-Fluorophenyl Fluorine atom improves metabolic stability and bioavailability 277.3

Key Observations :

  • Methoxy vs.
  • Fluorinated analogs : The 4-fluorophenyl group () may confer metabolic resistance compared to methoxy .

Substituent Diversity at the 8-Position

Compound Name 8-Substituent Key Features Molecular Weight (g/mol) References
Target Compound (E)-Styrylsulfonyl Conjugated π-system; possible UV activity ~337.4 (estimated) N/A
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-... () Pyrazole sulfonyl Electron-withdrawing; enhances acidity of sulfonamide 435.5
3-(2-Pyridinylsulfanyl)-... () Pyridinylsulfanyl Thioether linkage; potential for redox activity 268.8
8-Methyl-3-(4-chlorophenyl)-... () Methyl Simplest alkyl group; reduces steric hindrance 307.8
8-Isopropyl-... () Isopropyl Branched alkyl chain; increases lipophilicity 317.4

Key Observations :

  • Styrylsulfonyl vs. Pyrazole Sulfonyl : The styrylsulfonyl group’s extended conjugation may improve binding to aromatic receptor pockets compared to pyrazole sulfonamides .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups are stronger electron-withdrawing agents than sulfanyl, altering electronic density on the bicyclic core .

Pharmacokinetic and Stability Considerations

  • Plasma Stability: Compounds like (1R,3r,5S)-3-(4-phenylphenoxy)-... () show variable plasma stability depending on substituents. Styrylsulfonyl’s rigidity may reduce metabolic degradation compared to flexible alkyl chains .

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